

Application Note: Comprehensive NMR Characterization of 2-Ethylproline Hydrochloride

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Compound of Interest

Compound Name: 2-Ethylproline hydrochloride

CAS No.: 1332530-89-8

Cat. No.: B1465126

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Introduction

2-Ethylproline, a non-proteinogenic α -amino acid, is a valuable building block in medicinal chemistry and peptide science. The incorporation of this proline analog can induce specific conformational constraints in peptides, enhancing their stability and biological activity. As with any synthetic building block, unambiguous structural confirmation and purity assessment are critical for its intended application. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the detailed molecular-level characterization of such compounds. This application note provides a comprehensive guide to the NMR characterization of **2-Ethylproline hydrochloride**, detailing experimental protocols and data interpretation.

Molecular Structure and Stereochemistry

2-Ethylproline hydrochloride possesses a pyrrolidine ring with an ethyl group and a carboxylic acid at the α -carbon (C2). The presence of the hydrochloride salt ensures solubility in aqueous media and stabilizes the amine group. The α -carbon is a chiral center, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry at this center is a critical determinant of the biological activity of peptides incorporating this amino acid.

Caption: Structure of **2-Ethylproline hydrochloride**.

Theoretical Basis for NMR Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei. For organic molecules like **2-Ethylproline hydrochloride**, ^1H (proton) and ^{13}C (carbon-13) NMR are the most informative techniques.

- **Chemical Shift (δ):** The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like the protonated amine and carboxylic acid) deshield nearby nuclei, causing them to resonate at higher chemical shifts (downfield). The ethyl group and the methylene groups of the pyrrolidine ring are in more shielded environments and appear at lower chemical shifts (upfield).
- **Spin-Spin Coupling (J):** Non-equivalent nuclei on adjacent atoms interact magnetically, leading to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides information about the number of neighboring nuclei and the dihedral angles between them, which is crucial for conformational analysis.
- **2D NMR Spectroscopy:** For complex molecules, one-dimensional (1D) spectra can be crowded. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve overlapping signals and establish connectivity between atoms. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR data.

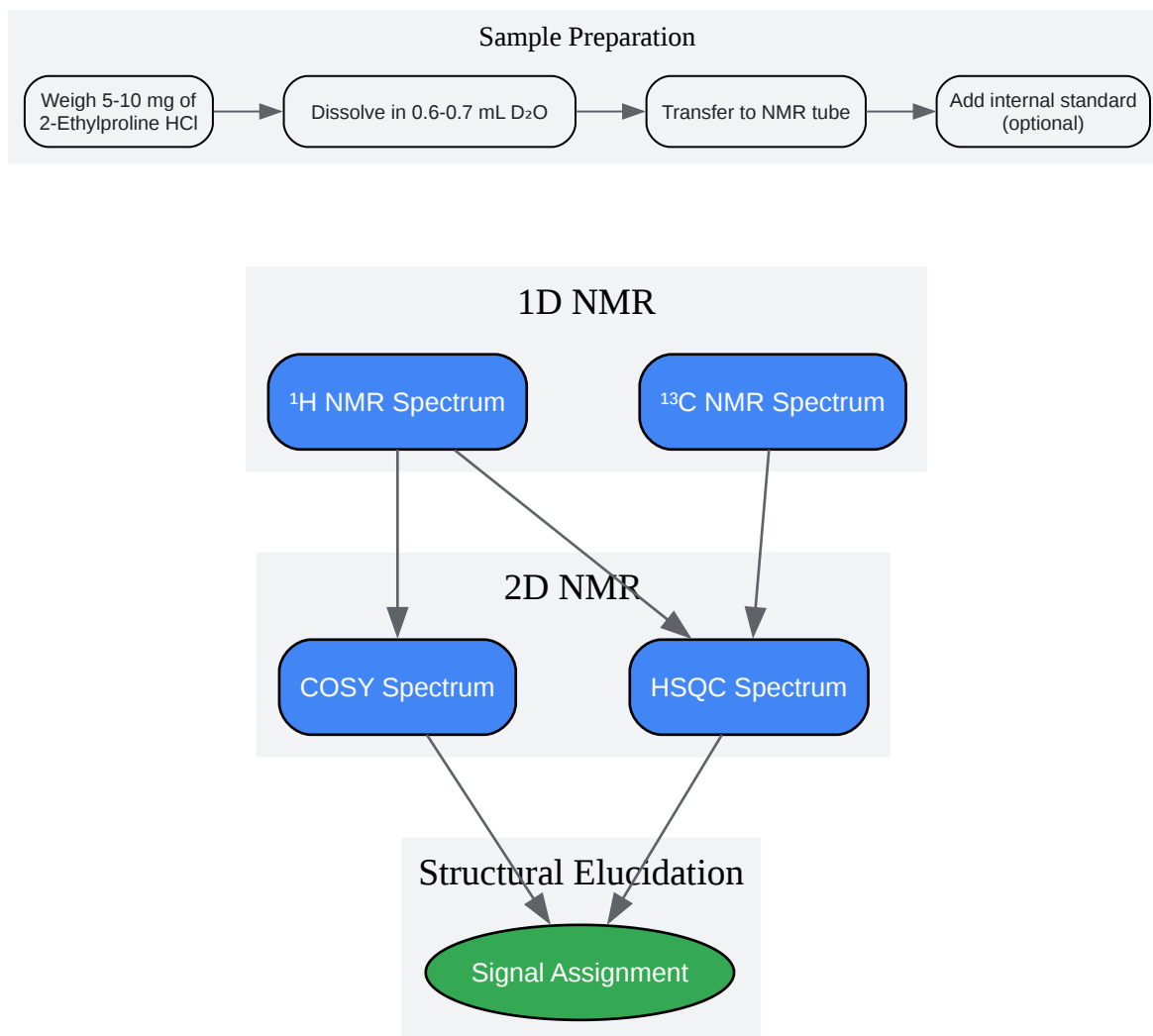
Materials:

- **2-Ethylproline hydrochloride**
- Deuterium oxide (D_2O , 99.9 atom % D)
- NMR tubes (5 mm)

- Internal standard (optional, e.g., DSS or TSP)

Protocol:

- Weigh approximately 5-10 mg of **2-Ethylproline hydrochloride** directly into a clean, dry vial.
- Add 0.6-0.7 mL of D₂O to the vial. D₂O is the solvent of choice for amine hydrochlorides due to its ability to dissolve the salt and exchange with the labile N-H and O-H protons, simplifying the spectrum by removing their signals.
- Gently vortex the vial to ensure complete dissolution of the sample.
- Transfer the solution to a 5 mm NMR tube.
- If an internal standard is required for precise chemical shift referencing, add a small, known amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt).
- Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.



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Caption: Workflow for NMR data analysis and structural assignment.

- **COSY:** The COSY spectrum will show correlations between coupled protons. A cross-peak between the triplet and the quartet of the ethyl group will confirm their connectivity. It will also reveal the coupling network within the pyrrolidine ring protons (H3 with H4, and H4 with H5), aiding in their differentiation.
- **HSQC:** The HSQC spectrum will directly link each proton signal to its attached carbon. This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the triplet at ~1.0 ppm will show a correlation to the carbon at ~10 ppm, confirming the assignment of the ethyl methyl group.

Conclusion

This application note provides a detailed framework for the NMR characterization of **2-Ethylproline hydrochloride**. By following the outlined protocols for sample preparation and data acquisition, and by utilizing a combination of 1D and 2D NMR experiments, researchers can confidently verify the structure and purity of this important synthetic building block. The provided predicted spectral data serves as a useful guide for initial spectral interpretation. For definitive stereochemical assignment, more advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or the use of chiral derivatizing agents may be necessary.

References

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